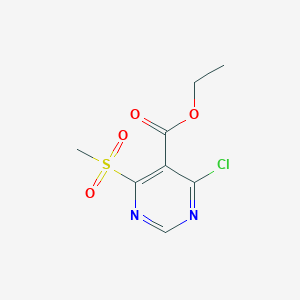![molecular formula C8H5BrClNS B13033962 7-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine](/img/structure/B13033962.png)
7-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by the presence of bromine, chlorine, and a methyl group attached to a fused thieno[3,2-c]pyridine ring system. It is of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-4-chloro-7-methylthieno[3,2-c]pyridine with suitable reagents in the presence of catalysts. The reaction conditions often include the use of polar aprotic solvents such as NMP (N-Methyl-2-pyrrolidone) or DMSO (Dimethyl sulfoxide) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, sodium acetate, and various nucleophiles or electrophiles. The reactions are typically carried out under mild to moderate conditions, often in the presence of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while cyclization reactions can produce fused heterocyclic compounds .
Aplicaciones Científicas De Investigación
7-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates due to its unique structural features.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 7-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 7-Chloro-3-methylthieno[2,3-c]pyridine
- 4-Bromo-7-chlorothieno[2,3-c]pyridine
- 7-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine
Uniqueness
7-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the thienopyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
Fórmula molecular |
C8H5BrClNS |
|---|---|
Peso molecular |
262.55 g/mol |
Nombre IUPAC |
7-bromo-4-chloro-3-methylthieno[3,2-c]pyridine |
InChI |
InChI=1S/C8H5BrClNS/c1-4-3-12-7-5(9)2-11-8(10)6(4)7/h2-3H,1H3 |
Clave InChI |
QIUDSSSVKKJTDN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC2=C1C(=NC=C2Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


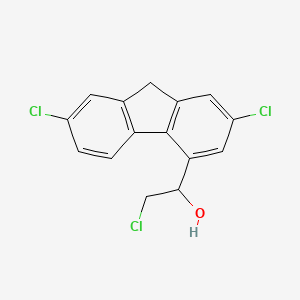


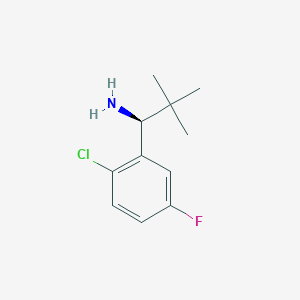
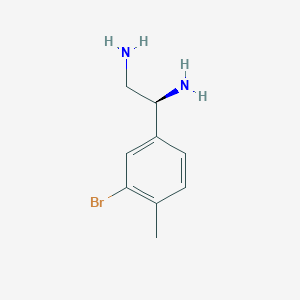
![(2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine](/img/structure/B13033905.png)

![1-ethyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13033918.png)
![8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13033929.png)
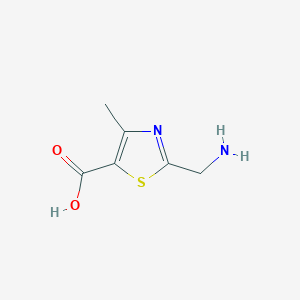
![4-Bromothieno[2,3-c]pyridin-7-amine](/img/structure/B13033939.png)

![2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoic acid](/img/structure/B13033955.png)
